Cas no 456-56-4 (Phenyl trifluoromethyl sulfide)

Phenyl trifluoromethyl sulfide (C₆H₅SCF₃) is an organosulfur compound featuring a phenyl group bonded to a trifluoromethylthio moiety. Its key advantages include high stability, lipophilicity, and electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethylthio group enhances metabolic stability and bioavailability in bioactive molecules. This compound is also utilized as a versatile building block in organic transformations, particularly in nucleophilic substitution and cross-coupling reactions. Its robust chemical structure ensures compatibility with a range of reaction conditions, offering synthetic flexibility. Phenyl trifluoromethyl sulfide is typically handled under inert conditions due to its sensitivity to moisture and air.
Phenyl trifluoromethyl sulfide structure
456-56-4 structure
Product Name:Phenyl trifluoromethyl sulfide
CAS No:456-56-4
MF:C7H5F3S
MW:178.174811124802
MDL:MFCD00040839
CID:37535
PubChem ID:24873427
Update Time:2025-06-11

Phenyl trifluoromethyl sulfide Chemical and Physical Properties

Names and Identifiers

    • phenyl trifluoromethyl sulfide
    • Phenyl trifluoromethyl sulphide
    • Trifluoromethyl phenyl sulphide~(Trifluoromethylthio)benzene~alpha,alpha,alpha-Trifluorothioanisole
    • trifluoromethylsulfanylbenzene
    • (Trifluoromethylthio)Benzene
    • Trifluoromethyl phenyl thioether [(Trifluoromethyl)thio]benzene
    • α,α,α-Trifluorothioanisole
    • Trifluoromethyl phenyl thioether
    • [(Trifluoromethyl)thio]benzene
    • Trifluoromethylthiobenzene
    • ((Trifluoromethyl)thio)benzene
    • Benzene, [(trifluoromethyl)thio]-
    • trifluoromethyl phenyl sulfide
    • PHENYL(TRIFLUOROMETHYL)SULFANE
    • YQQKTCBMKQQOSM-UHFFFAOYSA-N
    • PubChem10400
    • Phenyl trifluoromethylsulfide
    • phenyl (trifluoromethyl) sulf
    • SCHEMBL777056
    • EINECS 207-270-0
    • AKOS006222962
    • alpha,alpha,alpha-Trifluorothioanisole
    • FT-0632159
    • W-106117
    • DTXSID50196568
    • MFCD00040839
    • Phenyl trifluoromethyl sulfide, 98%
    • CS-0130332
    • 456-56-4
    • WQ5SNM83PS
    • AMY5199
    • LS-13254
    • A826870
    • NS00044070
    • [(Trifluoromethyl)sulfanyl]benzene
    • [(Trifluoromethyl)sulfanyl]benzene #
    • P1693
    • DB-051327
    • 207-270-0
    • DTXCID90119059
    • Phenyl trifluoromethyl sulfide
    • MDL: MFCD00040839
    • Inchi: 1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
    • InChI Key: YQQKTCBMKQQOSM-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=CC=CC=1
    • BRN: 2043134

Computed Properties

  • Exact Mass: 178.00600
  • Monoisotopic Mass: 178.006405
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 25.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.249 g/mL at 25 °C(lit.)
  • Boiling Point: 142 °C(lit.)
  • Flash Point: Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
  • Refractive Index: n20/D 1.466(lit.)
  • PSA: 25.30000
  • LogP: 3.29850
  • Solubility: Not determined
  • Sensitiveness: Stench

Phenyl trifluoromethyl sulfide Security Information

Phenyl trifluoromethyl sulfide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Phenyl trifluoromethyl sulfide Production Method

Phenyl trifluoromethyl sulfide Related Literature

Additional information on Phenyl trifluoromethyl sulfide

Phenyl trifluoromethyl sulfide (CAS No. 456-56-4): A Comprehensive Overview

Phenyl trifluoromethyl sulfide, with the chemical formula C₆H₅CF₃S, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure combines a phenyl ring with a trifluoromethyl group and a sulfur atom, making it a versatile intermediate in the synthesis of various complex molecules. This compound, identified by the CAS number 456-56-4, has garnered attention due to its unique properties and potential applications in medicinal chemistry and material science.

The< strong>phenyl trifluoromethyl sulfide molecule exhibits distinct electronic and steric characteristics that make it valuable in the design of pharmacophores. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, while the phenyl ring contributes to hydrophobic interactions and binding affinity. These features are particularly relevant in the development of drugs targeting receptors and enzymes in biological systems.

In recent years, researchers have explored the< strong>phenyl trifluoromethyl sulfide as a building block for more complex structures. Its utility extends to the synthesis of heterocyclic compounds, which are prevalent in many bioactive molecules. For instance, studies have demonstrated its role in constructing thiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties. The trifluoromethyl sulfide moiety can be further functionalized to introduce additional pharmacological effects, making it a promising candidate for drug discovery programs.

The< strong>CAS No. 456-56-4 designation ensures that researchers can reliably identify and source this compound for their experiments. Its stability under various conditions makes it suitable for both laboratory-scale synthesis and industrial applications. Moreover, advancements in synthetic methodologies have improved the efficiency of producing< strong>phenyl trifluoromethyl sulfide, reducing costs and environmental impact.

One of the most compelling aspects of< strong>phenyl trifluoromethyl sulfide is its potential in medicinal chemistry. The trifluoromethyl group is well-documented for its ability to modulate drug efficacy by influencing pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. By incorporating this group into drug candidates, researchers can optimize these parameters to enhance therapeutic outcomes. Additionally, the sulfur atom provides opportunities for further derivatization, allowing for the creation of diverse chemical libraries.

The< strong>phenyl trifluoromethyl sulfide molecule has also found applications beyond pharmaceuticals. In material science, its unique electronic properties make it useful in the development of organic semiconductors and liquid crystals. These materials are essential components in electronic devices such as displays and sensors. The ability to fine-tune the properties of these materials by modifying their molecular structure is crucial for advancing technological capabilities.

In conclusion, CAS No. 456-56-4, representing< strong>Phenyl trifluoromethyl sulfide, is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its structural features offer numerous opportunities for innovation, making it a valuable asset in research and development efforts. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, solidifying its role as a cornerstone in modern chemistry.

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